2-(4-Chloro-2-methylphenoxy)ethanol
Overview
Description
2-(4-Chloro-2-methylphenoxy)ethanol is an organic compound with the molecular formula C9H11ClO2. It is a phenoxyethanol derivative, characterized by the presence of a chloro and a methyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)ethanol typically involves the reaction of 4-chloro-2-methylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process can be summarized as follows:
Starting Materials: 4-chloro-2-methylphenol and ethylene oxide.
Catalyst: Sodium hydroxide.
Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 100-150°C, under a nitrogen atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 4-chloro-2-methylphenoxyacetone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenoxyethanol derivatives.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of herbicides and pesticides due to its phenoxy structure
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)ethanol involves its interaction with cellular components. In biological systems, it can act as an antimicrobial agent by disrupting cell membranes and inhibiting enzyme activity. The chloro and methyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-methylphenoxy)acetic acid: Similar structure but with an acetic acid group instead of an ethanol group.
2-(4-Chloro-2-methylphenoxy)propionic acid: Contains a propionic acid group.
2-(4-Chloro-2-methylphenoxy)butyric acid: Contains a butyric acid group.
Uniqueness
2-(4-Chloro-2-methylphenoxy)ethanol is unique due to its specific combination of chloro and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. Its ethanol group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNGPIFYDWVAPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189776 | |
Record name | Ethanol, 2-(4-chloro-2-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36220-29-8 | |
Record name | Ethanol, 2-(4-chloro-2-methylphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036220298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(4-chloro-2-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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